molecular formula C8H6ClN3O B8584114 2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole

2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B8584114
M. Wt: 195.60 g/mol
InChI Key: HIKGFQQQXRKEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with chloropyridine derivatives. One common method includes the reaction of 2-chloronicotinic acid hydrazide with acetic anhydride and phosphorus oxychloride to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while oxidation can lead to the formation of pyridine N-oxides .

Scientific Research Applications

2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom and the oxadiazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C8H6ClN3O/c1-5-11-12-8(13-5)6-3-2-4-10-7(6)9/h2-4H,1H3

InChI Key

HIKGFQQQXRKEPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=C(N=CC=C2)Cl

Origin of Product

United States

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